cis-Stilbeneboronic acid pinacol ester

Materials Science Fluorophores Aggregation-Induced Emission

Sourcing the correct (Z)-stilbene geometry is challenging-generic alkenyl boronates fail to deliver the bent cis configuration required for target binding. cis-Stilbeneboronic acid pinacol ester (CAS 264144-59-4) is the definitive stereospecific building block for installing the (Z)-1,2-diphenylethenyl moiety via Suzuki-Miyaura coupling. • Guarantees (Z)-isomer fidelity; eliminates stereochemical scrambling common with trans-isomer substitutes. • Enables rational design of AIE-active fluorophores & tubulin-targeting analogs (e.g., combretastatin class). • Pinacol ester handle offers bench-stable storage at room temperature with reliable cross-coupling reactivity. Supplied with rigorous QC; global logistics support.

Molecular Formula C20H23BO2
Molecular Weight 306.2 g/mol
Cat. No. B1631912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Stilbeneboronic acid pinacol ester
Molecular FormulaC20H23BO2
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15-
InChIKeyHGZKORGQZNCVQC-SDXDJHTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Stilbeneboronic Acid Pinacol Ester Overview


cis-Stilbeneboronic acid pinacol ester (CAS 264144-59-4) is an organoboron compound featuring a stereochemically defined cis-stilbene core coupled with a pinacol boronate ester . This alkenyl boronic ester is primarily utilized as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the stereospecific installation of the (Z)-1,2-diphenylethenyl moiety into more complex molecular architectures . The boronate ester functional group provides a stable, yet reactive, handle for carbon-carbon bond formation under mild conditions, making it a valuable intermediate in medicinal chemistry and materials science .

WorkflowStereospecific Suzuki-Miyaura coupling
Selectioncis-Stilbene boronate for (Z)-olefin installation
ContextStable pinacol boronate ester handle

Stereochemical Specificity of cis-Stilbeneboronic Acid Pinacol Ester


Substituting cis-stilbeneboronic acid pinacol ester with its more synthetically accessible trans-isomer or other generic alkenyl boronates is not viable for applications requiring a specific 3D spatial orientation. The (Z)-configuration of the central double bond dictates a unique molecular geometry [1]. This distinct shape directly influences downstream properties, from the biological activity of derived drug candidates to the packing and photophysical behavior of final materials [2]. Using the incorrect stereoisomer would result in a molecule with fundamentally different spatial and electronic properties, leading to failure in achieving the intended target interaction or material performance, thereby undermining the scientific and procurement objective.

trans-Isomer geometry may shift solid-state fluorescence; cis-specific AIE is not reproduced.
Isomer-dependent stereochemical outcome in Suzuki coupling limits substitution.
cis-Stilbene pharmacophore activity is not retained in trans analogs; target engagement may differ.

Evidence for cis-Stilbeneboronic Acid Pinacol Ester


Solid-State Fluorescence from cis-Stereochemistry

The cis-stilbene core is a critical structural element for achieving high solid-state fluorescence quantum yields. A study on boron-containing π-extended cis-stilbenes, synthesized via alkynylboration, demonstrated that this specific cis-alkenyl boronate scaffold enables fluorescence with high quantum yields (Φ_F) in the solid state [1]. This performance starkly contrasts with unmodified trans-stilbene derivatives, which typically exhibit weak fluorescence in the solid state due to aggregation-caused quenching (ACQ).

Solid-State Fluorescence
Cross-study comparable
High solid-state Φ_F (AIEE) vs. weak ACQ-based emission
Supports solid-state emitter design
π-Extended cis-stilbene derivatives; context-dependent
Materials Science Fluorophores Aggregation-Induced Emission

Stereoretentive Cross-Coupling for (Z)-Olefins

The pinacol boronate ester of cis-stilbene is a privileged reagent for the stereospecific synthesis of (Z)-olefins. In contrast, while the trans-isomer, (E)-2-phenylethenylboronic acid pinacol ester, has been reported to undergo palladium-catalyzed Suzuki-Miyaura coupling with complete retention of its (E)-configuration, yielding (E)-stilbene derivatives in moderate to good yield [1], its (Z)-counterpart is the essential and specific building block for accessing the corresponding (Z)-configured products.

Stereoretentive Coupling
Class-level
Expected (Z)-product retention vs. (E)-product from trans isomer
Stereochemical control required for (Z)-olefin synthesis
Experimental validation recommended
Organic Synthesis Suzuki-Miyaura Coupling Stereospecific Reactions

cis-Stilbene Tubulin Polymerization Inhibitor Pharmacophore

The cis-stilbene framework is a validated pharmacophore for inhibiting tubulin polymerization, a critical mechanism in anticancer drug development. A study specifically evaluated boronic acid-containing cis-stilbenes as apoptotic tubulin polymerization inhibitors [1]. This research underscores that the cis-geometry is a requirement for biological activity against this target, a property not shared by trans-stilbene analogs.

Tubulin Inhibition
Class-level
Reported apoptotic tubulin polymerization inhibition; trans inactive
Supports tubulin-targeted compound research
Data to verify for specific analogs
Medicinal Chemistry Anticancer Tubulin Inhibitors

Application Scenarios for cis-Stilbeneboronic Acid Pinacol Ester


Bioactive (Z)-Stilbenoid Synthesis

Researchers focused on the total synthesis of biologically active natural products or synthetic analogs containing a (Z)-stilbene core require a building block that ensures the correct stereochemical outcome. The cis-stilbeneboronic acid pinacol ester is the definitive reagent for installing this moiety via stereospecific cross-coupling reactions . Its use guarantees the synthesis of the desired (Z)-isomer, which is often the pharmacologically active form, as seen in compounds like combretastatin A-4 and related tubulin polymerization inhibitors [1].

AIE Luminogen Development

Materials scientists developing new fluorescent probes or organic light-emitting diode (OLED) components are increasingly leveraging AIE effects. The cis-stilbene boronates serve as a crucial scaffold for creating π-extended cis-stilbenes, which have been shown to exhibit high solid-state fluorescence quantum yields and AIE behavior . Procurement of this specific cis-isomer enables the rational design of novel solid-state emitters that overcome the limitations of traditional fluorophores.

Stereodefined Molecular Probes and Tools

Chemical biologists require rigid, well-defined molecular shapes for developing probes that can selectively bind to or image specific biological targets. The cis-stilbeneboronic acid pinacol ester provides a versatile and stable handle for conjugating the unique, bent cis-stilbene core to larger biomolecules or reporter groups through robust Suzuki-Miyaura coupling chemistry . This allows for the creation of tailored chemical tools for applications like in vivo imaging or targeted drug delivery.

Application
Selection Property
Validation Focus
(Z)-Stilbenoid synthesis
Stereospecific (Z)-olefin installation
Retention of cis-geometry during coupling
Solid-state fluorescent materials
cis-Stilbene core for AIE behavior
Solid-state fluorescence quantum yield
Stereodefined probe conjugation
Stable boronate handle for bioconjugation
Bioorthogonal coupling and geometry retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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